(S)-2-Cyclohexyl-2-phenylglycolic acid is a compound of significant interest due to its role as a key intermediate in the synthesis of (S)-oxybutynin, a pharmaceutical agent used in the treatment of overactive bladder. The synthesis of this compound has been the subject of various research efforts, aiming to develop efficient and enantioselective methods to produce it in high purity and yield.
The primary application of (S)-2-cyclohexyl-2-phenylglycolic acid is in the pharmaceutical industry, where it serves as a precursor to (S)-oxybutynin. This medication is widely used to manage symptoms of urinary incontinence and overactive bladder, which can significantly impact the quality of life. The development of efficient synthetic routes for this compound is crucial for the production of the medication in a cost-effective and environmentally friendly manner. The research into the synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid not only advances the field of asymmetric synthesis but also contributes to the broader area of medicinal chemistry by providing a reliable source of a key pharmaceutical ingredient1 2.
The synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid typically involves several key steps:
The molecular structure of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid can be described as follows:
(S)-Cyclohexyl-hydroxy-phenyl-acetic acid is involved in various chemical reactions:
The mechanism of action of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid primarily involves its interactions with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator, modulating biochemical pathways relevant to its pharmacological effects.
The physical and chemical properties of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid include:
(S)-Cyclohexyl-hydroxy-phenyl-acetic acid has several notable applications:
(S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (IUPAC name: (2S)-cyclohexyl(hydroxy)phenylethanoic acid) is a chiral α-hydroxy acid characterized by a quaternary stereocenter at the C2 position. Its molecular formula is C14H18O3 (molecular weight: 234.29 g/mol), featuring a carboxyl group (–COOH), a hydroxyl group (–OH), a phenyl ring, and a cyclohexyl moiety bonded to the asymmetric carbon [1] [4] [9]. The stereogenic center confers distinct spatial arrangements, with the (S)-enantiomer exhibiting specific optical activities critical for molecular recognition in biological systems.
The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the phenyl ring enables π-π stacking interactions. Hydrogen bonding between the carboxyl and hydroxyl groups influences crystal packing and solubility, evidenced by a melting point of 143–145°C [4] [9]. The compound’s acidity (predicted pKa: 3.49) stems from carboxyl group stabilization through resonance [9]. Density functional theory (DFT) calculations confirm that the (S)-configuration optimizes intramolecular hydrogen bonding, reducing the system’s energy by ~2.3 kcal/mol compared to the (R)-enantiomer [10].
Table 1: Physicochemical Properties of (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C14H18O3 | - |
CAS Registry Number | 20585-34-6 | - |
Melting Point | 143–145°C | Sealed dry sample |
Predicted Boiling Point | 408.6 ± 25.0°C | - |
Density | 1.206 ± 0.06 g/cm³ | Room temperature |
Solubility | Chloroform, Ethanol, Methanol | 25°C |
The stereoselective synthesis of this compound was first achieved in 1968 through carbohydrate-derived precursors. Inch, Ley, and Rich utilized 6-deoxy-1,2-O-isopropylidene-5-C-phenyl-β-L-idofuranose, which underwent Raney nickel hydrogenolysis with retention of configuration at the benzylic center. Subsequent degradation yielded enantiomerically pure (S)-(+)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, establishing a foundational configurational relationship between α-hydroxy acids and their parent chiral auxiliaries [2].
Modern industrial synthesis employs Lewis acid-catalyzed asymmetric carbonyl addition. A 2004 patent (US6777576B2) disclosed a high-yield route using benzoylformic acid esters and cyclohexene derivatives. Titanium tetrachloride (TiCl4) facilitates stereoselective C–C bond formation via a six-membered transition state, achieving >90% enantiomeric excess (ee). Hydrolysis of the intermediate ester then delivers the target acid [3]:
Benzoylformate + Cyclohexene → TiCl<sub>4</sub> → [Cyclohexyl-hydroxy-phenylacetate ester] → Hydrolysis → (S)-Acid
Table 2: Key Milestones in Asymmetric Synthesis
Year | Development | Significance |
---|---|---|
1968 | Carbohydrate-based stereospecific synthesis [2] | First enantiopure (S)-enantiomer; >95% ee |
2004 | Lewis acid-catalyzed cyclohexene addition [3] | Industrial scalability; 90% yield |
This chiral acid serves as a high-value building block for pharmaceuticals due to its rigid cyclohexyl scaffold and stereoselective reactivity. It functions as:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7